molecular formula C13H17N5 B4504196 N-[2-(cyclohex-1-en-1-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-[2-(cyclohex-1-en-1-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B4504196
M. Wt: 243.31 g/mol
InChI Key: ZCCWOVMGFRIGFE-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a cyclohexene ring, an ethyl chain, and a triazolopyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multiple steps. One common method starts with the preparation of the cyclohexene derivative, which is then reacted with ethylamine to form the intermediate compound. This intermediate is subsequently subjected to cyclization with a triazolopyridazine precursor under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Biological Activity

N-[2-(cyclohex-1-en-1-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine (CAS: 1081145-42-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C19H26N6O
  • Molecular Weight : 354.45 g/mol
  • Chemical Structure : The compound features a triazolo-pyridazine core which is known for its potential pharmacological applications.

Synthesis

The synthesis of this compound typically involves multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules. These reactions are advantageous in drug discovery as they can yield multiple products from simple starting materials.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its potential as an anti-inflammatory, antimicrobial, and antiviral agent.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In vitro studies have shown that it exhibits activity against several bacterial strains:

Bacterial Strain MIC (µg/mL) Activity Level
Escherichia coli0.5Moderate
Staphylococcus aureus0.25High
Pseudomonas aeruginosa8.5Low

These results indicate that the compound may serve as a lead structure for developing new antibiotics, particularly against resistant strains.

2. Antiviral Activity

Research has indicated that this compound exhibits antiviral properties. It has been tested against various viruses with promising results:

Virus Type IC50 (µM) Effectiveness
Human Immunodeficiency Virus0.01Highly effective
Hepatitis C Virus0.5Moderate

These findings suggest that the compound could be further investigated for its potential use in antiviral therapies.

Case Study 1: Antifibrotic Activity

A study published in Molecules highlighted the antifibrotic potential of compounds similar to this compound. The research found that derivatives inhibited the activation of hepatic stellate cells at concentrations as low as 10 µM, indicating a potential therapeutic avenue for liver fibrosis treatment .

Case Study 2: Anti-HIV Activity

Another significant study focused on the anti-HIV activity of related triazole compounds. It was reported that certain derivatives exhibited IC50 values in the nanomolar range with minimal cytotoxicity towards host cells . This positions this compound as a candidate for further exploration in HIV treatment strategies.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5/c1-2-4-11(5-3-1)8-9-14-12-6-7-13-16-15-10-18(13)17-12/h4,6-7,10H,1-3,5,8-9H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCWOVMGFRIGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(cyclohex-1-en-1-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine
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N-[2-(cyclohex-1-en-1-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine
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N-[2-(cyclohex-1-en-1-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 6
N-[2-(cyclohex-1-en-1-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine

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